3-[(Methylcarbamoyl)amino]propanoic acid
Overview
Description
3-[(Methylcarbamoyl)amino]propanoic acid, also known as N-[(methylamino)carbonyl]-beta-alanine, is a chemical compound with the molecular formula C5H10N2O3 and a molecular weight of 146.15 g/mol . This compound is characterized by the presence of a methylcarbamoyl group attached to the amino group of propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylcarbamoyl)amino]propanoic acid typically involves the reaction of beta-alanine with methyl isocyanate under controlled conditions. The reaction proceeds as follows:
- Beta-alanine is dissolved in a suitable solvent, such as water or ethanol.
- Methyl isocyanate is slowly added to the solution while maintaining the temperature at around 0-5°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then isolated by filtration, washed, and dried to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Methylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines or alcohols.
Substitution: Various derivatives with different functional groups.
Scientific Research Applications
3-[(Methylcarbamoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[(Methylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes.
Pathways: It may influence pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Beta-alanine: A naturally occurring beta amino acid with similar structural features.
N-Methyl-beta-alanine: A derivative with a methyl group attached to the nitrogen atom.
Comparison:
Uniqueness: 3-[(Methylcarbamoyl)amino]propanoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical properties and reactivity.
Structural Differences: While beta-alanine and N-methyl-beta-alanine share a similar backbone, the functional groups attached to the amino group differentiate their chemical behavior and applications.
Properties
IUPAC Name |
3-(methylcarbamoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCTUNWIRUAKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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